(3-Bromophenyl)(2,5-dimethoxyphenyl)methanol
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Overview
Description
(3-Bromophenyl)(2,5-dimethoxyphenyl)methanol is an organic compound with the molecular formula C15H15BrO3. It is characterized by the presence of a bromine atom on the phenyl ring and two methoxy groups on another phenyl ring, connected through a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(2,5-dimethoxyphenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 2,5-dimethoxybenzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization using aqueous ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(2,5-dimethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: The major products are typically ketones or aldehydes.
Reduction: The major product is the de-brominated phenylmethanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenylmethanols.
Scientific Research Applications
(3-Bromophenyl)(2,5-dimethoxyphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (3-Bromophenyl)(2,5-dimethoxyphenyl)methanol exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can inhibit enzymes such as acetylcholinesterase and carbonic anhydrase by binding to their active sites. This inhibition can lead to various biological effects, including modulation of neurotransmitter levels and alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Bromophenyl)(2,4-dimethoxyphenyl)methanol: Similar structure but with different positioning of methoxy groups.
(3-Bromophenyl)(2,5-dimethoxypyridin-4-yl)methanol: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
(3-Bromophenyl)(2,5-dimethoxyphenyl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both bromine and methoxy groups provides a versatile platform for further chemical modifications and functionalization .
Properties
IUPAC Name |
(3-bromophenyl)-(2,5-dimethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-18-12-6-7-14(19-2)13(9-12)15(17)10-4-3-5-11(16)8-10/h3-9,15,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLHHCLUYDGBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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